4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile
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Overview
Description
4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of an indole ring system fused with a butanenitrile group, making it a versatile molecule in synthetic and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile typically involves the reaction of indole derivatives with nitrile-containing reagents. One common method is the condensation of 2,3-dioxoindoline with butanenitrile under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, modulating their activity. The nitrile group can also participate in binding interactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid
- 4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanamide
Uniqueness
4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile is unique due to its specific combination of an indole ring with a butanenitrile group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-(2,3-dioxoindol-1-yl)butanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-7-3-4-8-14-10-6-2-1-5-9(10)11(15)12(14)16/h1-2,5-6H,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWSKOZRMPMDAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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